3-Hexylpiperidine hydrochloride

Lipophilicity LogP Partition Coefficient

Researchers exploring histamine H3 receptor antagonists or developing asymmetric methodologies often face limited access to well-characterized, chiral 3-substituted piperidine scaffolds. 3-Hexylpiperidine hydrochloride directly addresses this gap as a racemic building block with a distinct LogP and steric profile versus 2- or 4-isomers. - Enables systematic SAR studies for non-imidazole H3R ligands, with related analogs showing pKi values of 8.35-8.56. - Serves as a racemic standard for validating chiral HPLC separation methods and enantioselective synthetic protocols. - Hydrochloride salt form ensures reliable aqueous solubility for in vitro assays and formulation screening.

Molecular Formula C11H24ClN
Molecular Weight 205.77 g/mol
CAS No. 956325-98-7
Cat. No. B1532921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hexylpiperidine hydrochloride
CAS956325-98-7
Molecular FormulaC11H24ClN
Molecular Weight205.77 g/mol
Structural Identifiers
SMILESCCCCCCC1CCCNC1.Cl
InChIInChI=1S/C11H23N.ClH/c1-2-3-4-5-7-11-8-6-9-12-10-11;/h11-12H,2-10H2,1H3;1H
InChIKeyPDDAPJUJOMYOEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hexylpiperidine Hydrochloride Technical Baseline


3-Hexylpiperidine hydrochloride (CAS 956325-98-7) is a substituted piperidine derivative with the molecular formula C₁₁H₂₄ClN and a molecular weight of 205.77 g/mol . The compound features a piperidine ring substituted at the 3-position with a straight-chain hexyl group. Its hydrochloride salt form enhances aqueous solubility relative to the free base, making it suitable for a range of organic synthesis and medicinal chemistry applications . It is classified as a skin irritant (Skin Irrit. 2; H315), eye irritant (Eye Irrit. 2A; H319), and respiratory tract irritant (STOT SE 3; H335) [1].

May support histamine H3 receptor antagonist SAR studies
Enantioselective synthesis and chiral resolution method development
Lipophilicity-controlled formulation research for moderately lipophilic amines

3-Hexylpiperidine Hydrochloride Substitution Hurdles


3-Hexylpiperidine hydrochloride cannot be simply interchanged with its 2- or 4-substituted positional isomers or with unsubstituted piperidine derivatives due to critical differences in physicochemical properties and steric constraints. The position of the hexyl group on the piperidine ring dictates the molecule's three-dimensional conformation, which in turn affects receptor binding, enzyme interactions, and overall biological activity [1]. Specifically, the 3-substitution pattern introduces a chiral center (C3), yielding a racemic mixture that may exhibit different pharmacological profiles compared to the achiral 4-substituted analog or the 2-substituted isomer with a distinct spatial orientation . Furthermore, the calculated partition coefficient (LogP) varies significantly across positional isomers—a factor that directly influences lipophilicity, membrane permeability, and formulation behavior. Substituting one isomer for another without experimental validation risks confounding SAR studies and introducing uncharacterized variables in downstream applications. The following quantitative evidence section substantiates these differences with measurable data.

Positional isomer (2- or 4-substituted) may alter receptor binding and steric profile
Chiral center at C3 introduces enantiomeric variability absent in the achiral 4-isomer
Lipophilicity difference relative to 2-isomer may shift membrane permeability and assay behavior

3-Hexylpiperidine Hydrochloride Differentiation Evidence


Lipophilicity: 3- vs. 2-Substituted Piperidine

The calculated octanol-water partition coefficient (LogP) for 3-hexylpiperidine (free base) is 3.25, whereas the 2-hexylpiperidine isomer exhibits a higher LogP of 3.43 . This represents a lipophilicity reduction of approximately 0.18 log units for the 3-substituted compound, a difference that can translate to altered membrane permeability and distribution behavior in biological systems. For comparison, unsubstituted piperidine hydrochloride has a reported XLogP of -1.92, underscoring the dramatic impact of hexyl substitution on overall hydrophobicity .

Lipophilicity shift
Data to verify
ΔLogP = −0.18
May alter membrane permeability context
Calculated LogP values; experimental validation recommended
Lipophilicity LogP Partition Coefficient Physicochemical Properties

Chiral Center: 3- vs. 4-Substituted Piperidine

3-Hexylpiperidine contains one asymmetric carbon atom at the C3 position of the piperidine ring, rendering it a chiral molecule . In contrast, 4-hexylpiperidine lacks a chiral center due to symmetry at the 4-position, existing as an achiral compound . This stereochemical distinction is fundamental: the 3-substituted compound exists as a racemic mixture of (R)- and (S)-enantiomers unless resolved, whereas the 4-substituted isomer presents no enantiomeric considerations. For applications in asymmetric catalysis or chiral drug discovery, the presence of a chiral center in 3-hexylpiperidine may be either a strategic asset (enabling enantioselective interactions) or a potential liability (requiring enantiopure synthesis or resolution).

Chiral center
Class-level
3-Hexyl: 1 asymmetric atom | 4-Hexyl: 0
Enables enantioselective studies; 4-isomer not suitable for chiral resolution
Class-level stereochemical inference
Chirality Stereochemistry Asymmetric Synthesis Enantiomeric Purity

Aqueous Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt form of 3-hexylpiperidine demonstrates significantly enhanced aqueous solubility compared to its free base counterpart. The free base 3-hexylpiperidine is reported to be soluble in organic solvents such as ethanol and ether but has limited solubility in water . Conversion to the hydrochloride salt (CAS 956325-98-7) increases water solubility, with the compound described as soluble in water and polar organic solvents like ethanol and methanol . While quantitative solubility values (e.g., mg/mL) are not publicly available, the pKa of the conjugate acid (~11) indicates that at physiological pH, the compound exists predominantly in its protonated, water-soluble form . This property contrasts with the free base, which would require organic co-solvents or surfactant-based formulations for aqueous applications.

Aqueous solubility
Reported
HCl salt: water-soluble | Free base: limited water solubility
Hydrochloride salt supports aqueous assay systems
Qualitative vendor data; pKa ~11 supports protonation
Aqueous Solubility Salt Form Hydrochloride Formulation

3-Hexylpiperidine Hydrochloride Application Scenarios


Histamine H3 Antagonist SAR

3-Hexylpiperidine hydrochloride serves as a valuable scaffold or reference compound in structure-activity relationship (SAR) investigations of non-imidazole histamine H3 receptor (H3R) antagonists. The alkylpiperidine class, including 3-substituted derivatives, has been evaluated for binding affinity at human H3R stably expressed in SK-N-MC cells, with related compounds exhibiting pKi values ranging from 8.35 to 8.56 [1]. The 3-hexyl substitution pattern provides a distinct steric and electronic profile compared to 2- or 4-substituted analogs, enabling systematic exploration of how alkyl chain position affects receptor engagement and selectivity. The hydrochloride salt form ensures aqueous compatibility for in vitro binding assays and ex vivo brain penetration studies.

Enantioselective Synthesis & Chiral Resolution

The presence of a chiral center at the C3 position of 3-hexylpiperidine makes this compound an ideal test substrate for developing asymmetric synthetic methodologies and chiral chromatographic separation protocols. Unlike the achiral 4-hexylpiperidine, 3-hexylpiperidine hydrochloride can be employed to validate enantioselective hydrogenation catalysts, assess chiral stationary phases for preparative HPLC, or generate enantiomerically enriched intermediates for medicinal chemistry programs. The racemic hydrochloride salt provides a convenient starting material for such method development activities.

Lipophilicity-Controlled Formulation Studies

With a calculated LogP of 3.25 for the free base , 3-hexylpiperidine hydrochloride occupies a moderate lipophilicity range that is distinct from both the more lipophilic 2-isomer (LogP 3.43) and the highly hydrophilic unsubstituted piperidine hydrochloride (XLogP -1.92). This intermediate lipophilicity makes the compound suitable for systematic formulation studies examining the relationship between logD, aqueous solubility, and permeability. The hydrochloride salt provides water solubility while preserving the intrinsic lipophilic character of the hexyl-piperidine core, enabling researchers to investigate formulation strategies for moderately lipophilic amine-containing compounds.

Application
Selection Property
Validation Focus
Histamine H3 receptor SAR studies
3-substituted piperidine scaffold with distinct steric/electronic profile
Receptor binding affinity and selectivity screening
Enantioselective synthesis and chiral resolution
Chiral center at C3 enabling racemic resolution
Enantiomeric separation and asymmetric methodology validation
Lipophilicity-controlled formulation studies
Moderate lipophilicity range
Aqueous solubility and permeability optimization for lipophilic amines

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29 linked technical documents
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